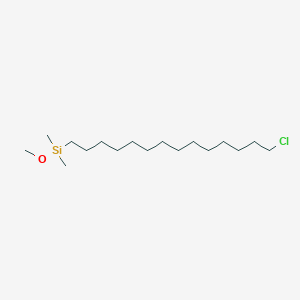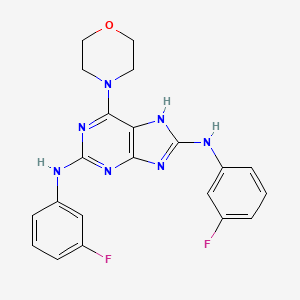![molecular formula C15H13NS B12540500 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol CAS No. 676236-38-7](/img/structure/B12540500.png)
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a phenylpropene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol typically involves the condensation of 2-aminobenzenethiol with cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The product is then isolated by filtration and purified by recrystallization from ethanol and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Thiol groups can be oxidized to form disulfides. This reaction can be reversed by reduction.
Substitution: The imine linkage can undergo nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Addition: The double bond in the phenylpropene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like bromine (Br₂) or iodine (I₂) can be used to oxidize the thiol group to a disulfide.
Reduction: Zinc and acid can reduce disulfides back to thiols.
Nucleophilic Substitution: Strong nucleophiles such as hydrosulfide anion (HS⁻) can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of thiols.
Substituted Imine Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its thiol and imine functional groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The imine linkage can participate in various nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol: Shares the thiol group but lacks the imine linkage and phenylpropene moiety.
Cinnamaldehyde: Contains the phenylpropene moiety but lacks the thiol and imine groups.
Benzothiazole Derivatives: Contain similar structural motifs but differ in the specific arrangement of atoms and functional groups.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is unique due to the combination of its thiol group, imine linkage, and phenylpropene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
676236-38-7 |
|---|---|
Fórmula molecular |
C15H13NS |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
2-(cinnamylideneamino)benzenethiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-5-4-10-14(15)16-12-6-9-13-7-2-1-3-8-13/h1-12,17H |
Clave InChI |
QRWHQPZRPYSPOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)

